Home > Products > Screening Compounds P108447 > 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine -

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Catalog Number: EVT-8121181
CAS Number:
Molecular Formula: C11H8FIN2O
Molecular Weight: 330.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Benzoxazepines
  • Potential Applications: Antitumor agents, neuroprotective agents
Synthesis Analysis

The synthesis of 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine typically involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate precursors such as substituted benzimidazoles and oxazepines.
  2. Halogenation: The introduction of fluorine and iodine is achieved through halogenation reactions. For instance, the use of iodine sources such as iodine monochloride or N-iodosuccinimide can facilitate the iodination process.
  3. Cyclization: A cyclization step is essential to form the tricyclic structure. This often involves heating the reaction mixture under reflux conditions in a suitable solvent.
  4. Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine can be described as follows:

  • Molecular Formula: C11H8F I N2 O
  • Molecular Weight: Approximately 298.10 g/mol
  • Structural Features:
    • The compound features a fused tricyclic system that includes an imidazole ring and an oxazepine ring.
    • The presence of fluorine at the 9-position and iodine at the 2-position contributes to its unique reactivity and biological activity.

Three-dimensional modeling studies may reveal insights into its spatial configuration and potential interactions with biological targets.

Chemical Reactions Analysis

9-Fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: Due to the presence of halogen substituents (fluorine and iodine), this compound can undergo nucleophilic substitutions.
  2. Reactions with Nucleophiles: It can react with nucleophiles such as amines or thiols to form new derivatives.
  3. Cycloaddition Reactions: The double bonds present in the structure may allow for cycloaddition reactions under specific conditions.

These reactions are significant for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine primarily revolves around its interaction with specific biological targets:

  1. Inhibition of Kinases: This compound has shown potential as a phosphoinositide 3 kinase (PI3K) inhibitor, which plays a crucial role in cell signaling pathways related to cancer progression.
  2. Impact on Cellular Pathways: By inhibiting PI3K activity, it may disrupt downstream signaling pathways that promote cell survival and proliferation in tumor cells.
  3. Selectivity: Studies indicate that derivatives based on this structure exhibit selective inhibition towards specific isoforms of PI3K, which may lead to reduced side effects compared to broader-spectrum inhibitors.
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to be within a typical range for similar compounds.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.

Applications

The applications of 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine are diverse:

  1. Antitumor Research: As a selective inhibitor of PI3Kα, it has potential applications in cancer therapy by targeting tumor growth pathways.
  2. Neuroprotective Agents: Given its structural characteristics, it may also be explored for neuroprotective effects in neurodegenerative diseases.
  3. Pharmaceutical Development: Its unique chemical structure makes it a candidate for further development into novel therapeutic agents.
Synthetic Methodologies for 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Multi-Step Cyclization Strategies for Imidazo-Oxazepine Core Assembly

The synthesis of 9-fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine (CAS 1282517-42-3) relies on sequential heterocyclic ring formations. The core imidazo[1,2-d][1,4]oxazepine structure is typically constructed through a convergent approach involving two critical cyclization steps. First, a substituted 2-aminophenol derivative undergoes nucleophilic substitution with 1,2-dibromoethane to install the oxazepine ring’s ether linkage. Subsequent intramolecular cyclization forms the imidazole ring, often employing formamidine acetate under reflux conditions to facilitate ring closure. This method achieves moderate yields (45-60%) but requires precise stoichiometric control to prevent dihaloethane oligomerization [6] [8].

A key intermediate, 9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282517-40-1), serves as the foundational scaffold for halogen introduction. Brominated analogs like 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9) are accessible through electrophilic aromatic substitution prior to imidazole ring formation, leveraging the electron-rich benzo-fused ring system. Alternatively, late-stage iodination at C2 of the imidazole ring is preferred due to superior regiocontrol, as demonstrated by the synthesis of 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-69-1) [8] [10].

Table 1: Key Intermediates in Multi-Step Synthesis

Compound NameCAS NumberRole in SynthesisMolecular Formula
9-Fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine1282517-40-1Core scaffold for halogenationC₁₁H₉FN₂O
9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine1282516-69-1Direct precursor for target compoundC₁₁H₈BrIN₂O
9-Fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine1282517-41-2Di-halogenated intermediateC₁₁H₇FI₂N₂O

Regioselective Fluorination and Iodination Techniques

Regioselective halogenation demands orthogonal protection strategies due to divergent reactivity patterns. Fluorine incorporation at the C9 position occurs early in the synthesis via nucleophilic aromatic substitution (SNAr) on electron-deficient precursors. A 2,4-difluoronitrobenzene derivative is reacted with aminoethanol derivatives, where the nitro group’s presence facilitates selective displacement of the para-fluorine. Subsequent reduction and cyclization yield the fluorinated benzoxazepine core without epimerization [5] [6].

Iodination at C2 of the imidazole ring employs electrophilic iodinating agents. N-Iodosuccinimide (NIS) in DMF at 0°C achieves >85% regioselectivity, exploiting the imidazole ring’s inherent nucleophilicity. Crucially, this step must precede imidazole N-alkylation to avoid quaternary salt formation. Comparative studies show that the 10-fluoro regioisomer (CAS 1823257-34-6) exhibits distinct electronic properties due to altered halogen positioning, confirming the criticality of regiocontrol for electronic modulation [5] [8].

Table 2: Halogenation Conditions and Regioselectivity

Halogenation TypeReagentTemperatureRegioselectivity (%)Key Observation
C9 FluorinationKF/Cryptand[2.2.2]120°C>90%Requires aryl chloride precursor
C2 IodinationNIS/DMF0°C85-92%Imidazole must be unalkylated
Competitive HalogenationI₂/CuCl₂80°C<60%Leads to C9/C2 dihalogenated byproducts

Catalytic Approaches for Halogen Incorporation in Polycyclic Systems

Transition-metal catalysis enables direct C–H functionalization, bypassing pre-functionalized intermediates. Palladium-catalyzed C–H iodination using Pd(OAc)₂/I₂ oxidant systems selectively functionalizes the imidazo[1,2-d] ring at C2. However, competing benzo-ring iodination occurs without careful ligand selection. Bipyridine ligands suppress undesired iodination by modulating metal coordination geometry, achieving 78% yield with <5% regioisomer contamination [9].

For fluorination, Cu(I)-catalyzed halogen exchange (Halex) on brominated precursors provides atom-efficient access to fluoro-derivatives. The reaction of 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9) with CuF₂/18-crown-6 in NMP at 180°C achieves complete conversion in 8 hours. This method circumvents hazardous fluorinating agents but requires anhydrous conditions to prevent hydrolysis. Carboxylated derivatives like methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate (CID 86693131) serve as test substrates for catalytic efficiency studies [4] [9].

Solvent and Temperature Optimization in Heterocyclic Ring Closure

Solvent polarity critically influences cyclization kinetics during imidazo-oxazepine formation. Polar aprotic solvents (DMF, DMSO) accelerate ring closure but promote diiodo-impurity formation (e.g., CAS 1282517-41-2). Acetonitrile emerges as the optimal solvent, balancing reactivity and selectivity, particularly for condensation reactions between aldehydes and diamines. Anhydrous K₂CO₃ in refluxing acetonitrile (82°C) facilitates 18-hour cyclizations with 70% isolated yield, minimizing N-alkylation byproducts [6] [7].

Temperature-controlled regioselectivity is observed during iodocyclization. At -10°C, kinetic preference favors exo-cyclization to the imidazo[1,2-d] system, while temperatures >40°C promote endo-cyclized byproducts. Microwave-assisted synthesis reduces reaction times from days to hours (e.g., 150°C, 30 min) but necessitates pressurized vessels to prevent solvent loss. Post-reaction crystallization from ethyl acetate/hexane mixtures upgrades purity to >99% by precipitating uncyclized linear impurities [6].

Table 3: Solvent/Temperature Effects on Cyclization Efficiency

Solvent SystemTemperatureReaction TimeYield (%)Byproduct Formation
Acetonitrile (anhyd.)82°C (reflux)18 hours70%<5% N-alkylated species
DMF100°C8 hours85%15-20% diiodinated impurities
Ethanol/Water (1:1)60°C24 hours45%Hydrolysis products dominant
Microwave/ACN150°C30 minutes68%Comparable to reflux, faster kinetics

Properties

Product Name

9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

IUPAC Name

9-fluoro-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

Molecular Formula

C11H8FIN2O

Molecular Weight

330.10 g/mol

InChI

InChI=1S/C11H8FIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2

InChI Key

OFYSVUWJIRLISM-UHFFFAOYSA-N

SMILES

C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I

Canonical SMILES

C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.